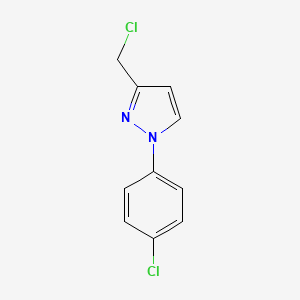

3-(chloromethyl)-1-(4-chlorophenyl)-1H-pyrazole

描述

属性

IUPAC Name |

3-(chloromethyl)-1-(4-chlorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c11-7-9-5-6-14(13-9)10-3-1-8(12)2-4-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJHLPIPWYOPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(Chloromethyl)-1-(4-chlorophenyl)-1H-pyrazole is a derivative of the pyrazole class known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound's chloromethyl and chlorophenyl substituents play a significant role in modulating these interactions, potentially enhancing its pharmacological effects.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. For instance, a study on related compounds demonstrated their ability to inhibit glioma cell growth by targeting the AKT signaling pathway, which is crucial in cancer progression. The compound was noted for its low cytotoxicity towards non-cancerous cells while effectively inhibiting tumor cell proliferation .

Antifungal and Antitubercular Activity

In vitro studies have shown that pyrazole derivatives possess significant antifungal and antitubercular activities. A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were evaluated against various pathogenic fungi and Mycobacterium tuberculosis strains, displaying notable antifungal activity against four different fungal strains and effective inhibition of tuberculosis .

Case Studies

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the pyrazole ring significantly influences its biological activity. For example, compounds with electron-withdrawing groups like chlorine have shown enhanced potency against cancer cell lines compared to their unsubstituted counterparts .

科学研究应用

Synthesis and Chemical Properties

The synthesis of 3-(chloromethyl)-1-(4-chlorophenyl)-1H-pyrazole involves several chemical reactions, typically starting from pyrazole derivatives. The compound can be synthesized using a one-pot process that integrates dehydrogenation and subsequent reactions in the same solvent, enhancing efficiency and yield compared to traditional methods .

Key Reactions:

- Dehydrogenation of 1-(4-chlorophenyl)-pyrazolidin-3-one to form 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.

- Reaction with alkyl acrylates to produce various derivatives.

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects .

Potential Therapeutic Uses:

- Anti-inflammatory Agents: Useful in treating conditions like arthritis, asthma, and other inflammatory disorders.

- Analgesics: Effective in pain management and treatment of headaches.

- Antipyretics: Potential use in reducing fever associated with infections.

A variety of studies have demonstrated the biological activity of pyrazole derivatives. For instance, research has shown that these compounds can inhibit specific enzymes or pathways involved in inflammation and pain signaling .

Case Study:

- A study published in PMC highlighted the synthesis of novel pyrazole derivatives and their evaluation for anti-inflammatory activity. Compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines .

Material Science Applications

Beyond pharmacology, this compound has potential applications in materials science. Its unique chemical structure allows it to be utilized in the development of advanced materials such as:

- Polymer Modifiers: Enhancing the properties of polymers through incorporation into polymer matrices.

- Dyes and Pigments: Serving as intermediates in the synthesis of colorants.

Data Tables

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 3-(chloromethyl)-1-(4-chlorophenyl)-1H-pyrazole are compared below with analogous pyrazole derivatives, focusing on substituent effects, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations:

Trifluoromethyl (-CF₃) substitution () increases lipophilicity, improving membrane permeability and agrochemical efficacy . Methoxy (-OMe) and trimethoxyphenyl groups () contribute to anticancer activity via ROS generation and apoptosis induction .

Role of Halogenation :

- The 4-chlorophenyl moiety is conserved across multiple derivatives (e.g., 4c, 11b) and is associated with broad-spectrum bioactivity, likely due to enhanced electron-withdrawing effects and receptor binding .

- Fluorine substitution (e.g., in hydroxylamine derivatives, ) improves metabolic stability and target selectivity .

Biological Performance :

准备方法

Preparation from 1-(4-chlorophenyl)-3-hydroxypyrazole

A patent (CN103588708A) describes the preparation of 1-(4-chlorophenyl)-3-hydroxypyrazole as a key intermediate, which can be further transformed into the chloromethyl derivative. The method involves:

- Mixing p-chlorophenylhydrazine hydrochloride with a polar solvent at room temperature,

- Adding a basic catalyst,

- Reacting with esters of acrylic acid at 30–70 °C with stirring,

- Subsequent steps lead to the formation of the hydroxypyrazole intermediate.

This intermediate can then be converted to the chloromethyl derivative by halogenation or substitution reactions.

Multi-step Synthesis via Alcohol and Chloride Intermediates

A detailed synthetic route was reported in the Journal of Medicinal Chemistry (2017), involving:

- Formation of imines by reacting acetophenones with phenylhydrazine under acidic conditions,

- Conversion of imines to aldehydes via Vilsmeier–Haack reaction,

- Reduction of aldehydes to alcohols using sodium borohydride,

- Conversion of these alcohols to chlorides by treatment with thionyl chloride in toluene at 115 °C for 2 hours.

The chlorides, including this compound, are generally unstable and prepared freshly before use in subsequent reactions.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of imines | Acetophenones + phenylhydrazine | Room temp | Variable | High | Acidic medium |

| Vilsmeier–Haack aldehyde formation | Imines + Vilsmeier reagent | Room temp | Variable | High | Aldehyde intermediate |

| Reduction of aldehyde to alcohol | NaBH4 in suitable solvent | 0–25 | 1–2 hours | High | Mild reducing agent |

| Conversion of alcohol to chloride | Thionyl chloride in toluene | 115 | 2 hours | Moderate | Chloride intermediate, unstable |

The chlorides are typically used immediately due to instability.

Research Findings on Stability and Reactivity

- The chloromethyl pyrazole derivatives are sensitive and prone to decomposition; hence, preparation immediately prior to use is recommended.

- The chloromethyl group at the 3-position is reactive, enabling further nucleophilic substitution to introduce various heterocycles such as imidazole or triazole groups, which are important for biological activity.

- The choice of solvent, temperature, and reaction time critically influences the yield and purity of the chloromethyl pyrazole.

Summary Table of Key Preparation Routes

常见问题

Q. What are the optimal synthetic routes for 3-(chloromethyl)-1-(4-chlorophenyl)-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives typically involves multi-step reactions, such as cyclocondensation of hydrazines with β-diketones or Vilsmeier–Haack formylation. For example, analogous compounds like 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one are synthesized via refluxing hydrazine derivatives with ketones in ethanol, achieving yields >80% after crystallization . Key optimizations include:

- Temperature control : Reactions often require precise heating (e.g., 70–80°C) to avoid side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for chloromethylation steps .

- Purification : Slow evaporation from ethanol yields high-purity crystals suitable for X-ray diffraction .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions, with deshielded peaks (δ 7.2–8.1 ppm) indicating aromatic protons adjacent to electron-withdrawing groups (e.g., chlorophenyl) .

- X-ray crystallography : Resolves bond lengths (e.g., C–Cl ≈ 1.74 Å) and dihedral angles between the pyrazole ring and substituents, confirming conjugation effects .

- Mass spectrometry : High-resolution MS validates molecular mass and fragmentation patterns, particularly for chloromethyl groups (e.g., m/z 253 [M+H]⁺) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

SAR studies on analogous pyrazoles reveal that:

- Chlorophenyl groups enhance lipophilicity and receptor binding, as seen in antimicrobial and antitumor activities .

- Chloromethyl substituents increase electrophilicity, potentially improving covalent interactions with biological targets (e.g., enzyme active sites) .

- Heterocyclic modifications : Introducing electron-deficient rings (e.g., pyridine) can modulate solubility and metabolic stability .

Experimental design should include systematic substitution at positions 3 and 5, followed by in vitro assays (e.g., IC₅₀ determination against cancer cell lines) .

Q. What strategies resolve contradictions in reported biological data for pyrazole derivatives?

Discrepancies in activity data often arise from:

- Varied assay conditions : Standardize protocols (e.g., cell line selection, incubation time) to enable cross-study comparisons.

- Substituent positional effects : For example, meta vs. para chlorophenyl placement significantly alters steric interactions with targets .

- Metabolic stability : Use HPLC-MS to identify degradation products that may confound activity measurements .

Q. How can computational methods predict reaction mechanisms for chloromethylation or ring functionalization?

- DFT calculations : Model transition states for electrophilic aromatic substitution, focusing on chloromethyl group addition. Studies on similar compounds show activation energies of ~25 kcal/mol for chloromethylation .

- Molecular docking : Predict binding affinities of derivatives with targets (e.g., carbonic anhydrase IX) to prioritize synthetic efforts .

Q. What crystallographic metrics indicate conformational stability in derivatives of this compound?

- Torsion angles : Angles >10° between the pyrazole ring and substituents suggest reduced conjugation, impacting electronic properties .

- Intermolecular interactions : Weak C–H⋯O or C–H⋯π bonds (≤3.5 Å) stabilize crystal packing and correlate with shelf-life stability .

Methodological Considerations

Q. How should researchers design controlled experiments to assess the impact of substituents on reactivity?

- Modular synthesis : Prepare a library of derivatives with systematic substitutions (e.g., –CF₃, –OCH₃) at the 3-position.

- Kinetic studies : Monitor reaction rates via in situ IR spectroscopy to identify steric or electronic effects of substituents .

Q. What analytical workflows validate purity and identity in multi-step syntheses?

- TLC/HPLC dual monitoring : Track intermediates at each step using silica TLC (hexane:EtOAc) and reverse-phase HPLC (C18 column, acetonitrile:H₂O) .

- Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values to rule out byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。